Amino(imino)methanesulfonic acid

説明

Foundational Significance and Academic Research Context of Amino(imino)methanesulfonic Acid

The primary significance of this compound in academic and industrial research lies in its utility as a guanidinylating agent rsc.orgguidechem.com. The guanidinium (B1211019) group is a crucial functional group found in a wide array of biologically active natural products and synthetic pharmaceuticals acs.org. This functional group is characterized by its strong basicity and its ability to form multiple hydrogen bonds, which are pivotal for molecular recognition and binding to biological targets.

This compound serves as a stable, easy-to-handle reagent for the conversion of primary amines into monosubstituted guanidines google.comnii.ac.jp. This transformation is of high value in medicinal chemistry and drug discovery for the synthesis of analogs of the amino acid arginine and other guanidine-containing compounds. Its application extends to the synthesis of various derivatives used in biochemical research and the development of new therapeutic agents tesisenred.net.

Evolution of Research and Key Milestones in this compound Chemistry

A notable advancement in the preparation of this compound itself was described by Pan in 2001 acs.orgtesisenred.net. This research presented a facile and convenient method for its synthesis through the oxidation of its precursor, aminoiminomethanesulfinic acid (also known as formamidine (B1211174) sulfinic acid), using hydrogen peroxide acs.orglookchem.com. This efficient synthetic route contributed to the increased accessibility of the reagent for research purposes.

Methodologies for the Structural Elucidation of this compound

The structural characterization of this compound relies on a combination of spectroscopic techniques and physical property measurements. While a definitive single-crystal X-ray diffraction study is not prominently available in the surveyed literature, its molecular structure is well-established through other analytical methods.

Physicochemical Properties: The compound is a white solid with a melting point of 132-134 °C, at which it decomposes nih.govresearchgate.net. It exhibits very slight solubility in dimethyl sulfoxide (DMSO) and is slightly soluble in methanol upon heating lookchem.comnih.gov.

Spectroscopic Data: Detailed experimental spectra for this compound are not extensively published in readily accessible literature. However, its structural features can be inferred from the analysis of related compounds and general spectroscopic principles.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino and imino groups, the S=O stretching of the sulfonic acid group, and the C=N stretching of the imino group. For comparison, the closely related precursor, formamidine sulfinic acid, has been studied using FT-IR spectroscopy, which confirmed the presence of an amidate residue bonded to a sulfinic acid nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive information about the proton and carbon environments within the molecule. The ¹H NMR spectrum would be expected to show signals for the protons of the amino and imino groups, while the ¹³C NMR spectrum would show a characteristic signal for the guanidinyl carbon.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The exact mass is calculated to be 123.99426317 g/mol guidechem.comnih.gov. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition.

The combination of these analytical techniques provides a comprehensive characterization of the structure of this compound.

Interactive Data Table of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | CH₄N₂O₃S | rsc.orgguidechem.comlookchem.com |

| Molecular Weight | 124.12 g/mol | lookchem.comcymitquimica.com |

| CAS Number | 1184-90-3 | nih.govlookchem.com |

| Appearance | White Solid | rsc.orgguidechem.com |

| Melting Point | 132-134 °C (decomposition) | nih.govresearchgate.net |

| Solubility | DMSO (Very Slightly), Methanol (Slightly, Heated) | lookchem.comnih.gov |

| Exact Mass | 123.99426317 | guidechem.comnih.gov |

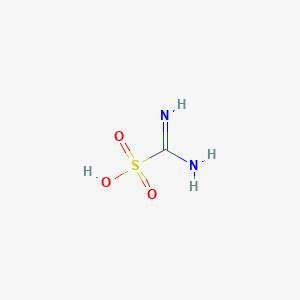

Structure

2D Structure

3D Structure

特性

IUPAC Name |

amino(imino)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPRFYAPABFRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152115 | |

| Record name | Methanesulfonic acid, aminoimino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-90-3 | |

| Record name | Methanesulfonic acid, aminoimino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, aminoimino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Amino Imino Methanesulfonic Acid and Its Functional Derivatives

Direct Synthesis Pathways for Amino(imino)methanesulfonic Acid

The preparation of this compound can be achieved through specific oxidative processes, utilizing readily available precursors. These methods focus on the direct formation of the sulfonic acid moiety while preserving the core amino(imino)methyl structure.

Peracetic Acid Oxidation of Formamidinesulfinic Acid for this compound Synthesis

A primary and effective method for the synthesis of this compound involves the oxidation of formamidinesulfinic acid. researchgate.net This process utilizes peracetic acid as the oxidizing agent to convert the sulfinic acid group (-SO₂H) into a sulfonic acid group (-SO₃H).

H₂N-C(=NH)SO₂H + CH₃CO₃H → H₂N-C(=NH)SO₃H + CH₃CO₂H

This method provides a reliable pathway to obtain the target compound in good purity and yield. researchgate.net

Exploration of Alternative Precursors and Reaction Conditions for this compound Formation

In addition to peracetic acid, other oxidizing agents have been explored for the synthesis of this compound. One notable alternative involves the use of hydrogen peroxide (H₂O₂) for the oxidation of aminoiminomethanesulfinic acid. researchgate.net This approach offers a different set of reaction conditions and can be advantageous depending on the desired scale and available reagents.

Research into alternative precursors focuses on identifying other sulfur-containing starting materials that can be efficiently oxidized to the corresponding sulfonic acid. The choice of precursor and reaction conditions, including the solvent system and temperature, is crucial for optimizing the yield and purity of the final product. For instance, the oxidation of diaminomethanesulfinic acid with hydrogen peroxide, catalyzed by concentrated sulfuric acid, has been reported for the synthesis of a related compound, diaminomethanesulfonic acid. researchgate.net

Targeted Synthesis of this compound Derivatives

The synthetic utility of this compound extends to its use as a guanylating agent and a precursor for heterocyclic compounds. Its reactive nature allows for the facile introduction of the guanidine (B92328) functional group and the construction of important chemical motifs.

Synthesis of Guanidine Derivatives from Primary Amines Utilizing this compound

This compound serves as an efficient reagent for the guanylation of primary amines, converting them into the corresponding monosubstituted guanidine derivatives. researchgate.net This reaction typically proceeds at room temperature (around 20°C), making it a mild and practical method for synthesizing these valuable compounds. researchgate.net The reaction's utility is demonstrated by its application to a variety of primary amines, as illustrated in the table below.

| Primary Amine | Corresponding Guanidine Product | Reaction Conditions |

|---|---|---|

| Methylamine | Methylguanidine | 20°C |

| Ethylamine | Ethylguanidine | 20°C |

| n-Propylamine | n-Propylguanidine | 20°C |

| n-Butylamine | n-Butylguanidine | 20°C |

| Benzylamine | Benzylguanidine | 20°C |

High-Efficiency Synthesis of 2-Arylamino-2-imidazolines and 2-Aminobenzimidazoles via this compound Derivatives

Derivatives of this compound are key intermediates in the high-efficiency synthesis of 2-arylamino-2-imidazolines and 2-aminobenzimidazoles. researchgate.net Specifically, amino(phenylimino)methanesulfonic acid derivatives react with ethylenediamine (B42938) under mild conditions to produce 2-arylamino-2-imidazolines in excellent yields. researchgate.net

This reaction has been shown to be effective using either 2-propanol or water as the reaction medium, with 2-propanol generally providing higher isolated yields (80-93%) compared to water (54-77%). researchgate.net The methodology is particularly well-suited for derivatives bearing halogen-substituted aromatic groups. researchgate.net

| Aryl Group on Acid Derivative | Solvent | Yield of 2-Arylamino-2-imidazoline (%) |

|---|---|---|

| p-Chlorophenyl | 2-Propanol | 93 |

| p-Bromophenyl | 2-Propanol | 91 |

| 2,6-Dichlorophenyl | 2-Propanol | 80 |

| p-Chlorophenyl | Water | 77 |

| p-Bromophenyl | Water | 75 |

| 2,6-Dichlorophenyl | Water | 54 |

Similarly, these this compound derivatives can be utilized in reactions with ortho-phenylenediamines to construct 2-aminobenzimidazoles, which are important scaffolds in medicinal chemistry. researchgate.netnih.govnih.gov The development of efficient synthetic routes to these heterocyclic systems is of significant interest. nih.govmdpi.com

Derivatization Strategies for Novel this compound Analogs

The creation of novel analogs of this compound involves modifying its core structure to introduce different functionalities. A key strategy is the derivatization at the imino nitrogen. For instance, the synthesis of N-aryl derivatives, such as the amino(phenylimino)methanesulfonic acid derivatives used in the synthesis of imidazolines, represents a significant derivatization pathway. researchgate.net

Further strategies could involve the derivatization of the amino group. The exploration of different N-substituents could lead to a diverse library of analogs with potentially unique reactivity and applications. These derivatization strategies are crucial for expanding the synthetic utility of this class of compounds and for accessing novel chemical space.

Mechanistic Understanding of Reactions Involving Amino Imino Methanesulfonic Acid

Reactivity Profiles of the Imino Moiety within Amino(imino)methanesulfonic Acid

The imino group (>C=NH) is the cornerstone of the reactivity of this compound. wikipedia.org Generally, imino acids are characterized as highly reactive molecules. electronicsandbooks.com This reactivity stems from the polarized nature of the carbon-nitrogen double bond, which renders the imino carbon electrophilic and susceptible to attack by nucleophiles.

Studies on analogous imino acids reveal that they undergo several rapid reactions, most notably hydrolysis and transimination. electronicsandbooks.comnih.gov

Hydrolysis: The imino group can react with water, leading to the cleavage of the C=N bond and the formation of a keto acid and ammonia. The rate of this hydrolysis is significantly influenced by pH, increasing as the pH decreases. electronicsandbooks.comnih.gov

Transimination: Imino acids can react with other primary amines. In this process, the imino group is transferred from the original molecule to the attacking amine, forming a new N-substituted imino derivative. electronicsandbooks.com The stability of the resulting derivative depends on the nature of the amine; reaction with the ε-amino group of lysine, for instance, yields derivatives that are more stable to hydrolysis than the parent imino acid. nih.gov

In this compound, the presence of the strongly electron-withdrawing sulfonic acid group (-SO₃H) is expected to significantly enhance the electrophilic character of the adjacent imino carbon. This makes the imino moiety exceptionally reactive towards nucleophiles compared to simple imino acids. The reactivity of the imino group is so pronounced that it reacts with reagents like semicarbazide (B1199961) at a rate approximately 10,000 times faster than the corresponding keto acid. electronicsandbooks.comnih.gov

Nucleophilic and Electrophilic Reaction Pathways of this compound

This compound exhibits both nucleophilic and electrophilic properties, although its role as an electrophile is more prominent in its synthetic applications.

Electrophilic Pathways: The primary electrophilic site is the carbon atom of the imino group. wikipedia.org Due to the polarization of the C=N double bond and the inductive effect of the adjacent sulfonic acid group, this carbon carries a partial positive charge, making it an attractive target for electron-rich nucleophiles. nih.gov The most significant reaction pathway involves the nucleophilic attack of a primary or secondary amine on this electrophilic carbon. This interaction is the foundational step in the guanylation process, where the amino(imino)methyl group is transferred to the nucleophilic amine. ntnu.nonih.gov

Nucleophilic Pathways: The molecule also contains nucleophilic centers, specifically the nitrogen atoms of the amino (-NH₂) and imino (=NH) groups, which possess lone pairs of electrons. libretexts.org The amino group, in particular, can act as a nucleophile. However, in the context of its primary application as a guanylating agent, the electrophilic character of the imino carbon dominates the reaction landscape. The nucleophilicity of the nitrogen atoms may be involved in protonation/deprotonation steps or in coordinating to catalysts, but the defining reaction pathway is initiated by an external nucleophile attacking the molecule. youtube.com

Kinetic and Thermodynamic Investigations of this compound Transformations

While specific, detailed kinetic and thermodynamic studies exclusively focused on this compound transformations are not extensively documented in the reviewed literature, valuable insights can be drawn from investigations of related imino acids.

Kinetic studies on the hydrolysis of imino acids show that these are remarkably fast reactions. electronicsandbooks.comnih.gov The stability of an imino acid in an aqueous solution is often transient, with its fate being largely determined by the pH and the presence of other nucleophiles. For example, the imino acid analogue of leucine (B10760876) has a half-life of only a few seconds in neutral to slightly alkaline solutions at room temperature. electronicsandbooks.comnih.gov This inherent instability underscores the high reactivity of the imino functional group.

Table 1: Hydrolysis Rate of a Model Imino Acid (Leucine Analogue) at 25°C

| pH | Half-life (seconds) |

| 8.5 | 22 |

| 7.9 | 9.9 |

This table is generated based on data for a model imino acid to illustrate the kinetic profile of the functional group. electronicsandbooks.comnih.gov

Mechanistic Studies on the Conversion of Primary Amines to Guanidines by this compound

The use of this compound as a guanylating agent to convert primary amines into guanidines is its most significant application. lookchem.comnih.gov The mechanism for this transformation is analogous to that of other common guanylating reagents, such as 1H-pyrazole-1-carboxamidine hydrochloride. ntnu.no It proceeds via a nucleophilic addition-elimination pathway.

The proposed mechanism involves the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic primary amine attacking the electrophilic carbon of the imino group in this compound.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable, zwitterionic tetrahedral intermediate. The lone pair of electrons from the C=N double bond shifts to the imino nitrogen.

Proton Transfer and Elimination: A series of rapid proton transfers occurs. Subsequently, the sulfonic acid moiety is eliminated. As methanesulfonic acid is a strong acid, its conjugate base (methanesulfonate) is a very stable leaving group, which facilitates this step.

Product Formation: The elimination of the sulfonate group results in the formation of the final guanidine (B92328) product, which is typically protonated under the reaction conditions to form a stable guanidinium (B1211019) salt.

This process efficiently transfers the "amidine" portion of the reagent to the amine substrate, providing a direct route to guanidine synthesis. rsc.orgorganic-chemistry.org

Table 2: Generalized Reaction for Guanylation using this compound

| Reactant 1 | Reactant 2 (Reagent) | Product | Byproduct |

| Primary Amine (R-NH₂) | This compound | Guanidine (R-NH-C(=NH)NH₂) | Methanesulfonic Acid |

Spectroscopic Characterization Methodologies in Amino Imino Methanesulfonic Acid Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Amino(imino)methanesulfonic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, and its application to this compound is crucial for confirming its covalent framework. Both ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the amino (-NH₂) and imino (=NH) groups. The chemical shifts of these protons would be highly dependent on the solvent used and the degree of proton exchange. Due to the presence of the acidic sulfonic acid group and the basic amino/imino groups, the molecule likely exists as a zwitterion in solution, which would significantly influence the proton chemical shifts. A study on the related aminomethanesulfonic acid in DMSO-d₆ showed a broad signal for the -NH₃⁺ protons. chemicalbook.com A similar broad, exchangeable proton signal would be anticipated for the amino and imino groups of this compound.

The ¹³C NMR spectrum is expected to reveal a single carbon signal, as the molecule contains only one carbon atom. The chemical shift of this carbon would be indicative of its bonding environment, being attached to two nitrogen atoms and a sulfur atom. Comparative analysis with related compounds, such as aminomethanesulfonic acid and other aminosulfonic acids, is essential for the precise assignment of this chemical shift. scribd.com The exact chemical shift would provide valuable data for confirming the successful synthesis of the target compound.

Hypothetical NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | Variable (broad) | Singlet | Chemical shift highly dependent on solvent and concentration due to exchange with water and intermolecular/intramolecular proton transfer. |

| ¹³C | ~160-170 | Singlet | Predicted range based on similar guanidinium-like carbon environments. |

Mass Spectrometry (MS) Techniques for the Identification and Purity Assessment of this compound

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and assessing its purity. A study on the hydrolysis and oxidation of formamidine (B1211174) disulfide identified formamidine sulfonic acid (an alternative name for this compound) using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. This indicates that the compound is amenable to MS analysis.

In a typical mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z value corresponding to its molecular weight (124.12 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, further confirming the elemental composition of C₁H₄N₂O₃S.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would provide further structural information. Expected fragmentation pathways could include the loss of SO₃, NH₃, or other small neutral molecules, yielding characteristic fragment ions that can be used to piece together the molecular structure. The purity of a sample can be assessed by the presence of any additional peaks in the mass spectrum, which would indicate the presence of impurities or byproducts from the synthesis.

Expected Mass Spectrometry Data for this compound:

| Ion | m/z (expected) | Technique | Purpose |

| [M+H]⁺ | 125.0019 | HRMS (e.g., ESI-TOF) | Molecular formula confirmation |

| [M-SO₃]⁺ | 44.0352 | MS/MS | Structural fragmentation analysis |

| [M-NH₃]⁺ | 107.9893 | MS/MS | Structural fragmentation analysis |

Utilization of Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound, offering insights into its functional groups and potential conformational isomers.

The IR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present. Strong bands corresponding to the stretching vibrations of the S=O bonds in the sulfonate group would be prominent, typically in the region of 1250-1150 cm⁻¹ (asymmetric) and 1080-1040 cm⁻¹ (symmetric). The N-H stretching vibrations of the amino and imino groups would appear as broad bands in the region of 3400-3100 cm⁻¹, with their exact position and shape influenced by hydrogen bonding. The C=N stretching vibration of the imino group would likely be observed in the 1680-1640 cm⁻¹ region. For comparison, the IR spectrum of the related compound aminoiminomethanesulfinic acid has been documented by the Coblentz Society. nist.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the S-O bonds would be expected to produce a strong Raman signal. The C-S and C=N stretching vibrations would also be Raman active. The combination of IR and Raman data allows for a more complete vibrational analysis, aiding in the structural confirmation and providing information on the molecular symmetry. nih.gov

Key Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H stretch (amino/imino) | 3400-3100 (broad) | IR, Raman |

| C=N stretch (imino) | 1680-1640 | IR, Raman |

| S=O asymmetric stretch | 1250-1150 | IR |

| S=O symmetric stretch | 1080-1040 | IR, Raman |

| C-S stretch | 800-600 | IR, Raman |

X-ray Diffraction Studies for the Crystalline Structure Determination of this compound and Its Derivatives

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional crystalline structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound itself was found in the searched literature, the principles of this technique are well-established for other amino acids and their derivatives.

For a crystalline sample of this compound, single-crystal X-ray diffraction would be the ideal technique. A suitable crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to solve the crystal structure. This would reveal the precise arrangement of atoms in the crystal lattice, including the conformation of the molecule and the nature of the hydrogen bonding network. The data would definitively confirm the zwitterionic nature of the molecule in the solid state.

In the absence of single crystals, X-ray powder diffraction (XRPD) could be employed to obtain a characteristic "fingerprint" of the crystalline solid. The powder pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline form and can be used for phase identification and purity assessment. While not providing the detailed atomic coordinates of a single-crystal study, XRPD is a powerful tool for characterizing the solid-state properties of the compound.

Hypothetical Crystallographic Data for this compound:

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the unit cell |

| Bond Lengths and Angles | Precise intramolecular geometry |

| Hydrogen Bonding Network | Details of intermolecular interactions |

Computational Chemistry and Theoretical Modeling of Amino Imino Methanesulfonic Acid Systems

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Amino(imino)methanesulfonic Acid

Quantum chemical calculations are fundamental to understanding the electronic structure of this compound. The molecule's structure is characterized by the planar, electron-rich guanidinium (B1211019) group and the tetrahedral sulfonic acid moiety. The guanidinium group, due to resonance, delocalizes the positive charge across the central carbon and the three nitrogen atoms. This charge distribution is a key determinant of its reactivity.

The electronic properties of the guanidinium group have been a subject of theoretical studies. In its protonated form, the positive charge is predominantly located on the central carbon atom, which influences its coordination with negatively charged species. nih.gov The nitrogen atoms of the guanidino group can act as hydrogen bond donors, while also being capable of accepting hydrogen bonds to a lesser extent. nih.gov

Table 1: Calculated Mulliken Atomic Charges for a Model Guanidinium Cation

| Atom | Charge (e) |

| C (central) | +0.45 |

| N (imine) | -0.35 |

| N (amine) | -0.55 |

| H (on amine) | +0.30 |

| Note: These are representative values for a model guanidinium cation and may vary in this compound due to the influence of the sulfonate group. The data is illustrative of the charge distribution concept. |

Density Functional Theory (DFT) Applications in Predicting Reaction Pathways and Energetics of this compound

Density Functional Theory (DFT) is a powerful computational tool for investigating the reaction pathways and energetics of chemical processes involving molecules like this compound. DFT calculations can be employed to model reactions such as proton transfer, which is central to the zwitterionic nature of this compound, and its interactions with other molecules.

For instance, DFT studies on the reactivity of guanidinium salts in tandem aza-Michael additions and intramolecular cyclizations have provided detailed mechanistic insights, including the identification of transition states and the calculation of activation energies. nih.gov Such an approach could be applied to predict the reactivity of the nucleophilic nitrogen atoms of the guanidino group in this compound towards various electrophiles. DFT calculations have been instrumental in rationalizing the outcomes of reactions involving guanidines, demonstrating that the initial nucleophilic addition is often the most energetically demanding step. researchgate.net

Furthermore, DFT can be used to explore the conformational landscape of this compound, identifying the most stable geometries and the energy barriers between different conformers. The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP and M06-2X often being employed for such systems. nih.govresearchgate.net

Table 2: Representative Calculated Reaction Enthalpies for Guanidine (B92328) Reactions

| Reaction Type | Reactants | Product | Calculated ΔH (kcal/mol) |

| Aza-Michael Addition | Guanidine + Unsaturated Ester | Adduct | -15 to -25 |

| Cyclization | Adduct | Cyclic Product | -10 to -20 |

| Note: These values are illustrative and based on DFT studies of related guanidine reactions. The actual values for this compound would require specific calculations. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in different environments, such as in aqueous solution. These simulations can reveal the molecule's conformational flexibility and its network of intermolecular interactions, particularly hydrogen bonding.

MD simulations of the guanidinium ion in water have shown that while it is a weakly hydrated cation, it exhibits a complex and well-defined hydration pattern. nih.gov The amino hydrogens are the primary donors for hydrogen bonds. nih.gov In this compound, the sulfonate group would also be heavily hydrated, and MD simulations could elucidate the structure of the hydration shell around the entire zwitterionic molecule.

These simulations are also crucial for understanding how this compound interacts with other molecules, such as biological macromolecules. For example, MD simulations have been used to study the guanidinium chloride-induced unfolding of proteins, highlighting the direct interaction of guanidinium ions with the protein surface. rsc.org Similar studies could model the binding of this compound to target proteins, providing insights into its potential biological functions. The planarity of the guanidinium group, while generally assumed, can show deviations, and MD simulations can capture these dynamic fluctuations. escholarship.org

Theoretical Prediction of Spectroscopic Signatures for this compound

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For this compound, theoretical calculations can provide predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using methods like DFT. For the sulfonic acid moiety, characteristic strong absorption bands for the S=O stretches are expected. aip.orgnih.gov For the guanidinium group, the N-H stretching and bending vibrations, as well as C-N stretching modes, would produce distinct peaks. researchgate.net The interaction between the two functional groups via the methylene (B1212753) bridge would likely lead to shifts in the positions and intensities of these characteristic bands. For example, studies on pyridine-3-sulfonic acid have shown good agreement between calculated and experimental vibrational frequencies. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using quantum chemical calculations. The chemical shifts of the guanidino group are particularly sensitive to their environment and protonation state. nih.gov Theoretical calculations can help to interpret experimental NMR data and provide a more detailed understanding of the molecular structure in solution.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Sulfonic Acid | S=O stretch (asymmetric) | ~1250 - 1350 |

| Sulfonic Acid | S=O stretch (symmetric) | ~1040 - 1080 |

| Guanidinium | N-H stretch | ~3100 - 3400 |

| Guanidinium | C=N stretch | ~1600 - 1680 |

| Note: These are approximate ranges based on theoretical studies of related compounds and may be shifted in the actual spectrum of this compound due to intramolecular interactions. |

Analytical Techniques for the Research and Quantification of Amino Imino Methanesulfonic Acid

Chromatographic Separation Methods (e.g., HPLC, LC-MS) for Amino(imino)methanesulfonic Acid and Its Derivates

High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) stand as the cornerstone techniques for the separation and analysis of this compound and its derivatives. These methods offer high resolution and sensitivity, making them indispensable for monitoring chemical reactions and assessing the purity of the compound.

A frequently utilized approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. While specific, detailed protocols for the direct analysis of research-grade this compound are not extensively published, methods used for monitoring reactions involving this compound provide significant insight. For instance, in the synthesis of near-infrared cyanine (B1664457) dyes, where this compound is a key reagent, LC-MS analysis is critical for tracking the progress of the reaction. nih.gov

One such method employs an Agilent 1200 Series HPLC system equipped with an Eclipse Plus C18 column (4.6 × 50 mm, 5 μm particle size). nih.gov The separation is achieved using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724), both containing 0.05% (v/v) trifluoroacetic acid (TFA). The gradient runs from 0% to 95% acetonitrile over 8 minutes at a flow rate of 0.5 mL/min. nih.gov This type of methodology is effective for separating the polar this compound from other, often less polar, reactants and products.

The versatility of HPLC is further demonstrated in its application for purifying products derived from reactions with this compound. Reverse phase flash chromatography, a preparative form of HPLC, has been successfully used for the purification of such derivatives. nih.gov Moreover, analytical reversed-phase HPLC is a standard method for determining the purity of final products in syntheses that utilize this compound. thieme-connect.dethieme-connect.describd.com

Interactive Table: Exemplary LC-MS Parameters for Monitoring Reactions Involving this compound

| Parameter | Specification | Source |

| Instrumentation | Agilent 1200 Series HPLC with LC/MSD TrapXCT | nih.gov |

| Column | Eclipse Plus C18 (4.6 × 50 mm, 5 μm) | nih.gov |

| Mobile Phase A | 0.05% (v/v) TFA in Water | nih.gov |

| Mobile Phase B | 0.05% (v/v) TFA in Acetonitrile | nih.gov |

| Gradient | 0% to 95% B over 8 minutes | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | Multi-wavelength UV and Mass Spectrometry (ESI) | nih.gov |

Advanced Detection Methodologies for Tracing and Quantifying this compound in Research Matrices

Beyond standard ultraviolet (UV) detection, more advanced methodologies are employed to trace and quantify this compound, particularly in complex research matrices. The choice of detector is often dictated by the compound's physicochemical properties and the desired sensitivity.

Mass Spectrometry (MS) coupled with liquid chromatography is a powerful tool for the detection of this compound. Electrospray ionization (ESI) is a common ionization technique used for this purpose, as it is well-suited for polar and thermally labile molecules. nih.gov The mass spectrometer provides not only quantitative data but also structural information, confirming the identity of the compound based on its mass-to-charge ratio.

In addition to MS, other advanced detectors can be valuable. For instance, Evaporative Light Scattering Detection (ELSD) is a useful technique for detecting compounds that lack a strong UV chromophore. thieme-connect.de Since this compound has a simple structure, its UV absorbance may be low depending on the wavelength. ELSD offers a universal detection method that is independent of the optical properties of the analyte, making it a viable option for the analysis of this compound and its derivatives. The purity of products from reactions involving derivatives of this compound has been successfully established using HPLC with both UV (at 220 nm) and ELS detectors. thieme-connect.de

Purity Assessment and Quantitative Analysis Protocols for Research-Grade this compound

The assessment of purity and the quantitative analysis of research-grade this compound are crucial for ensuring the reliability and reproducibility of experimental results. Commercially available this compound is typically offered at purities ranging from 95% to 99%. sigmaaldrich.comambeed.comgoogle.com

While detailed, publicly available protocols for the quantitative analysis of research-grade this compound are scarce, the general approach relies on chromatographic techniques. HPLC coupled with a suitable detector, such as UV, MS, or ELSD, is the standard method for determining the purity of this compound. thieme-connect.dethieme-connect.describd.comambeed.com

The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. It is important to note that this method assumes that all components have a similar response factor with the chosen detector. For more accurate quantitative analysis, a calibration curve prepared with a certified reference standard of this compound would be necessary.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can be used to assess the purity of this compound. By comparing the integral of the protons of the compound to the integral of a known amount of an internal standard, a quantitative determination of purity can be achieved. Commercial suppliers often provide access to NMR data for their products. ambeed.com

Interactive Table: Purity Specifications for Commercially Available this compound

| Supplier/Source | Purity Specification | Analytical Technique(s) Mentioned | Source |

| Sigma-Aldrich | 97% | Not specified in detail | sigmaaldrich.com |

| Ambeed | Not specified | NMR, HPLC, LC-MS, UPLC | ambeed.com |

| MySkinRecipes | ≥95% | Not specified in detail | google.com |

| Fluorochem | 95.0% | Not specified in detail | |

| Macklin | 99% | Infrared Spectrum, NMR | ambeed.com |

Applications of Amino Imino Methanesulfonic Acid in Advanced Organic Synthesis

Amino(imino)methanesulfonic Acid as a Key Building Block in Complex Molecular Architectures

The available scientific literature does not currently provide specific examples of this compound being used as a key building block in the total synthesis of complex molecular architectures. While it serves to introduce the guanidine (B92328) functional group, its incorporation as a foundational scaffold in the construction of intricate natural products or other complex molecules is not a documented application.

Utilization of this compound as a Versatile Reagent in Organic Synthesis

The primary and well-documented application of this compound in organic synthesis is as a reagent for guanidinylation. organic-chemistry.orgorganic-chemistry.org This chemical transformation involves the conversion of a primary amine to the corresponding guanidine derivative. The reaction is notable for its directness in installing the guanidinium (B1211019) group, a functionality of interest in various areas of chemistry.

The guanidine functional group is a key structural element in a range of biologically active compounds and is recognized for its basicity and ability to form strong hydrogen bonds. nih.gov The use of this compound provides a direct pathway to this functional group.

| Reagent | Application | Ref. |

| This compound | Preparation of Guanidine derivatives | organic-chemistry.org |

Contributions of this compound to Pharmaceutical Intermediate Synthesis

The guanidine moiety is an important pharmacophore found in a variety of therapeutic agents, contributing to their biological activity. nih.govtcichemicals.com While this compound is a reagent for the synthesis of guanidines, specific examples of its application in the synthesis of pharmaceutical intermediates are not extensively detailed in the currently available literature. General methods for guanidine synthesis are often cited in medicinal chemistry, but the specific use of this compound in the production of a named pharmaceutical intermediate is not prominently reported.

Exploration of Biological Activities and Biomedical Applications of Amino Imino Methanesulfonic Acid Derivatives

Investigation of Antimicrobial Properties Exhibited by Amino(imino)methanesulfonic Acid Derivatives

The guanidine (B92328) group is a well-known pharmacophore that imparts antimicrobial activity to a variety of molecules. nih.govsci-hub.se This activity is largely attributed to the cationic nature of the guanidinium (B1211019) group at physiological pH, which facilitates interaction with negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. nih.gov This interaction can lead to membrane disruption and ultimately cell death. The incorporation of a sulfonic acid moiety introduces a highly polar and acidic functional group, which can influence the compound's solubility, distribution, and interaction with biological targets.

While specific research on the antimicrobial properties of direct derivatives of this compound is limited, studies on related sulfonamide-containing guanidine compounds, such as sulfaguanidine (B1682504), provide valuable insights. For instance, a series of novel sulfaguanidine hybrids bearing pyridine-2-one and other heterocyclic moieties have been synthesized and evaluated for their antimicrobial activity against a panel of multidrug-resistant bacteria. nih.govmdpi.com

Several of these synthesized compounds demonstrated significant bactericidal and fungicidal activity. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for some of the most potent derivatives were determined against various bacterial strains. nih.govmdpi.com For example, certain 2-cyanoacrylamide and pyridine-2-one derivatives of sulfaguanidine exhibited excellent activity against both Gram-positive and Gram-negative bacteria, with MIC values in the micromolar range. nih.govmdpi.com

The antimicrobial efficacy of these compounds is often structure-dependent. For instance, in a series of sulfaguanidine-based 2-cyanoacrylamide derivatives, the nature and position of substituents on the aromatic ring were found to significantly influence the antimicrobial potency. nih.gov

| Compound | Microorganism | MIC (µM) | Reference |

|---|---|---|---|

| Sulfaguanidine-2-cyanoacrylamide derivative (2d) | S. aureus | 9.38 | mdpi.com |

| Sulfaguanidine-2-cyanoacrylamide derivative (2d) | E. coli | 4.69 | mdpi.com |

| Sulfaguanidine-pyridine-2-one derivative (3a) | S. aureus | 16.69 | mdpi.com |

| Sulfaguanidine-pyridine-2-one derivative (3a) | E. coli | 8.33 | mdpi.com |

| 4,6-dimethyl pyridine-2-one derivative (8) | S. aureus | 5.64 | mdpi.com |

Assessment of Antioxidant Activity in Functionalized this compound Analogs

The antioxidant potential of guanidine-containing compounds has also been a subject of investigation. Guanidine and its simple derivatives, such as aminoguanidine (B1677879) and methylguanidine, have been shown to possess free radical scavenging properties. nih.gov A comparative study using a luminol-enhanced chemiluminescence assay demonstrated that these compounds can inhibit the generation of reactive oxygen species (ROS) from stimulated human leukocytes and in cell-free systems. nih.gov

The study revealed that aminoguanidine, methylguanidine, and guanidine all exhibited concentration-dependent inhibition of ROS produced by various inducers, including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl). nih.gov Aminoguanidine was generally found to be the most potent scavenger among the three. nih.gov

| Compound | Concentration (mM) | Inhibition (%) | Reference |

|---|---|---|---|

| Aminoguanidine | 1 | 69 ± 0.7 | nih.gov |

| Methylguanidine | 1 | 26 ± 1 | nih.gov |

| Guanidine | 1 | 15 ± 0.5 | nih.gov |

Studies on the Interaction of this compound Derivatives with Biological Targets (e.g., Enzymes, Receptors)

The structural features of this compound derivatives make them intriguing candidates for interaction with various biological targets, including enzymes and receptors. The guanidinium group can participate in hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition at the active sites of enzymes or the binding pockets of receptors. sci-hub.se

A notable example of a related class of compounds, sulfonamides, acting as enzyme inhibitors is seen with carbonic anhydrases (CAs). A study on taurine-containing benzenesulfonamide (B165840) derivatives revealed their potent inhibitory activity against several human carbonic anhydrase isoforms. nih.gov Taurine (B1682933), being a sulfonated amino acid, shares structural similarities with the core of this compound.

The study reported the inhibition constants (Ki) of these compounds against different CA isoforms. The Ki value is a measure of the inhibitor's binding affinity to the enzyme, with lower values indicating stronger inhibition. ucl.ac.uksigmaaldrich.com Several of the synthesized taurine-benzenesulfonamide derivatives displayed low nanomolar to micromolar inhibition constants against tumor-associated CA isoforms IX and XII, highlighting their potential as selective enzyme inhibitors. nih.gov For instance, a chloro-containing derivative was identified as a highly selective and effective inhibitor of the CA IX isoform. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki, nM) | Reference |

|---|---|---|---|

| Compound 3 | hCA IX | 45.3 | nih.gov |

| Compound 3 | hCA XII | 85.6 | nih.gov |

| Compound 12 (chloro-substituted) | hCA IX | 8.9 | nih.gov |

| Compound 12 (chloro-substituted) | hCA II | 125.4 | nih.gov |

| Acetazolamide (Standard) | hCA IX | 25.0 | nih.gov |

Role in the Design and Synthesis of Bioactive Compounds for Medicinal Chemistry

The unique combination of a guanidine and a sulfonic acid group in this compound makes it a valuable scaffold for the design and synthesis of new bioactive compounds in medicinal chemistry. The guanidine moiety is a versatile functional group known for its presence in numerous natural products and synthetic drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. nih.govresearchgate.netnih.gov

The sulfonic acid group, on the other hand, can be used to improve the pharmacokinetic properties of a drug candidate, such as its water solubility and bioavailability. The design of hybrid molecules that incorporate the this compound core with other pharmacologically active fragments is a promising strategy for the development of novel therapeutics.

For example, the synthesis of "hybrid structures" derived from the amino acid taurine has been explored for developing potential anticancer agents. researchgate.netmdpi.com These studies demonstrate that combining a sulfonated amino acid with other chemical moieties can lead to compounds with significant biological activity and, in some cases, improved selectivity towards cancer cells over normal cells. researchgate.netmdpi.com This approach of molecular hybridization can be effectively applied to this compound to generate libraries of new compounds for screening against various diseases.

The synthesis of derivatives can be achieved through various chemical modifications of the amino, imino, or sulfonic acid groups, allowing for the fine-tuning of the molecule's physicochemical and biological properties. This versatility makes this compound a promising building block in the ongoing quest for new and effective therapeutic agents.

Future Research Directions and Emerging Trends in Amino Imino Methanesulfonic Acid Chemistry

Innovations in Green Synthetic Methodologies for Amino(imino)methanesulfonic Acid

Traditional synthetic routes for this compound and its derivatives often rely on harsh reagents and organic solvents, leading to environmental concerns. The future of its synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient methodologies.

The development of recyclable catalysts is another critical area of innovation. Heterogeneous catalysts, such as sulfonic acid-functionalized ionic liquids or solid-supported catalysts, offer the advantage of easy separation from the reaction mixture and can be reused multiple times, thereby minimizing waste and reducing costs. umich.edugu.se For instance, a novel superparamagnetic γ-Fe2O3 based sulfonic acid nanocatalyst has shown high efficiency and recyclability in related syntheses. umich.edugu.se

Furthermore, microwave-assisted synthesis is emerging as a powerful tool for accelerating reaction rates and improving yields in organic synthesis. umich.edugu.se The application of microwave irradiation to the synthesis of this compound could significantly reduce reaction times and energy consumption compared to conventional heating methods. The use of ultrasound-assisted synthesis is another green technique that has shown promise in the synthesis of related sulfonamide derivatives. lookchemmall.com

Future research will likely focus on combining these green approaches, for example, by developing recyclable catalysts that are highly active in aqueous media under microwave irradiation. The exploration of biocatalysis, using enzymes to catalyze the synthesis of this compound and its derivatives, also represents a frontier with immense potential for creating highly selective and environmentally benign synthetic processes. nih.gov

Design and Discovery of Novel this compound Derivatives with Enhanced Functionality

The unique structural features of this compound, combining a guanidinium (B1211019) group with a sulfonic acid moiety, make it an attractive scaffold for the design of novel functional molecules. Future research will focus on the rational design and synthesis of derivatives with enhanced properties for a wide range of applications.

A key area of exploration will be the development of new guanylating reagents based on the this compound core. By modifying the substituents on the guanidine (B92328) group, it is possible to fine-tune the reactivity and selectivity of the reagent, enabling the synthesis of complex guanidine-containing molecules that are otherwise difficult to access. lookchemmall.com The development of reagents with improved stability and handling characteristics is also a priority.

The incorporation of the this compound moiety into larger molecular architectures is another promising avenue. For example, the synthesis of amino-functionalized nanomaterials , such as graphene oxide, has been shown to enhance their properties for applications in drug delivery and catalysis. nih.govresearchgate.net Functionalizing surfaces with this compound derivatives could lead to new materials with unique catalytic or binding properties.

In the context of drug discovery , the guanidinium group is a common feature in many biologically active molecules. nih.gov Designing and synthesizing novel this compound analogs could lead to the discovery of new therapeutic agents. The sulfonic acid group can improve the pharmacokinetic properties of a drug, such as its solubility and bioavailability.

The table below illustrates potential areas for the design of novel derivatives and their expected enhanced functionalities.

| Derivative Class | Design Strategy | Potential Enhanced Functionality |

| Catalysts | Immobilization on solid supports (e.g., polymers, silica) | Recyclability, improved stability, ease of separation |

| Biologically Active Molecules | Introduction of pharmacophores and chiral centers | Targeted drug delivery, enzyme inhibition, antimicrobial activity |

| Functional Materials | Grafting onto surfaces of nanomaterials (e.g., graphene, nanoparticles) | Enhanced catalytic activity, selective binding, improved dispersibility |

| Chelating Agents | Incorporation of additional coordinating groups | High affinity and selectivity for specific metal ions |

High-Throughput Screening and Combinatorial Chemistry Approaches for this compound Libraries

To accelerate the discovery of new functional molecules, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry. These powerful techniques allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the process of identifying lead candidates with desired properties.

Once these libraries are synthesized, high-throughput screening can be employed to rapidly assess their properties. For example, in drug discovery, HTS can be used to screen thousands of compounds for their ability to interact with a specific biological target. researchgate.netnih.gov Similarly, in materials science, HTS can be used to identify new catalysts or materials with desired physical or chemical properties. The development of novel and efficient screening assays will be critical for the successful application of HTS to this compound libraries.

The table below outlines the key components of a high-throughput discovery workflow for this compound derivatives.

| Workflow Stage | Key Techniques | Objectives |

| Library Design | Computational modeling, diversity-oriented synthesis principles | Maximize chemical diversity and cover relevant chemical space |

| Library Synthesis | Solid-phase synthesis, automated parallel synthesis | Rapid and efficient generation of a large number of compounds |

| High-Throughput Screening | Miniaturized assays (e.g., in microplates), robotic handling | Rapidly identify "hit" compounds with desired activity or properties |

| Hit Validation and Optimization | Dose-response studies, structure-activity relationship (SAR) analysis | Confirm activity and optimize the structure of lead compounds |

The integration of combinatorial synthesis and HTS will undoubtedly play a pivotal role in unlocking the full potential of this compound and its derivatives in the years to come.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize all aspects of chemical research, and the study of this compound will be no exception. These powerful computational tools can accelerate the design-make-test-analyze cycle, leading to the faster discovery of new molecules and materials with desired properties.

In silico design and virtual screening are key areas where AI and ML can have a significant impact. By training algorithms on existing chemical data, it is possible to build predictive models that can estimate the properties of virtual compounds before they are synthesized. nih.govyoutube.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. For example, ML models can be used to predict the biological activity, toxicity, or material properties of novel this compound derivatives.

AI can also be used to design new synthetic routes . Generative models can propose novel and efficient ways to synthesize a target molecule, potentially uncovering pathways that would not be obvious to a human chemist. nih.gov This could be particularly valuable for developing green and sustainable synthetic methods for this compound.

Furthermore, ML algorithms can be used to analyze large datasets generated from high-throughput screening experiments. mdpi.com By identifying patterns and correlations in the data, these algorithms can help researchers to understand structure-activity relationships and guide the optimization of lead compounds.

The table below summarizes the potential applications of AI and ML in this compound research.

| Application Area | AI/ML Technique | Expected Outcome |

| Molecular Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | De novo design of novel derivatives with optimized properties. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks | Accurate prediction of biological activity, physical properties, and toxicity. |

| Synthesis Planning | Retrosynthesis prediction algorithms | Identification of efficient and sustainable synthetic routes. |

| Data Analysis | Clustering algorithms, classification models | Extraction of meaningful insights from large experimental datasets. |

Q & A

Q. What are the standard analytical methods for quantifying amino(imino)methanesulfonic acid in protein hydrolysates?

this compound is typically quantified using hydrolysis with 4 N methanesulfonic acid containing 0.2% tryptamine at 115°C under vacuum for 22–72 hours, followed by neutralization with 3.5 M NaOH. The hydrolysates are analyzed via automated amino acid analyzers (e.g., Beckman model 6300) or HPLC with external standardization . For tryptophan recovery, sulfonic acid hydrolysis is preferred over HCl due to reduced degradation .

Q. How does the solubility of this compound influence experimental design?

The compound exhibits high solubility in aqueous solutions (110 g/L at 25°C), enabling its use in buffered systems for hydrolysis or derivatization. However, its decomposition at 132–134°C necessitates controlled heating during reactions. Researchers should avoid prolonged exposure to temperatures >130°C to prevent degradation .

Q. What validated chromatographic techniques are recommended for purity assessment?

Reverse-phase HPLC with UV detection is widely used, as described for structurally related sulfonic acids. Optimal conditions include a C18 column, mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and external standard calibration. Method validation parameters (linearity: R² > 0.99; precision: RSD < 2%) ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in amino acid recovery when using different hydrolysis protocols?

Discrepancies arise from variable hydrolysis durations (e.g., 22 vs. 72 hours) and acid concentrations. For sulfur-containing amino acids, performic acid pre-treatment improves recovery, while methanesulfonic acid optimizes tryptophan stability. A nested experimental design comparing hydrolysis times (22, 48, 72 hours) and acid types (HCl vs. sulfonic acids) can identify optimal conditions .

Q. What factors influence impurity formation during API synthesis involving this compound?

Key factors include reaction temperature, acid concentration (e.g., methanesulfonic acid), and solvent ratios. Kinetic modeling of diastereomer formation reveals that methanesulfonic acid concentration and temperature interactions are critical. Automated DoE (Design of Experiment) platforms enable rapid screening of these parameters to minimize impurities like diastereomer 4, a Critical Quality Attribute (CQA) .

Q. How can derivatization strategies improve tryptophan quantification in complex matrices?

Pre-column derivatization with DABS-Cl (dimethylaminoazobenzenesulfonyl chloride) enhances sensitivity for imino acids (e.g., proline) and tryptophan. Combine this with sulfonic acid hydrolysis to stabilize tryptophan, achieving detection limits <1 pmol/μL. Validate recovery rates using internal standards (e.g., γ-aminobutyric acid) to correct for matrix effects .

Q. What methodologies optimize reaction conditions for synthesizing this compound derivatives?

Use kinetic modeling and high-throughput DoE to identify optimal parameters (e.g., pH, catalyst load). For example, methanesulfonic acid salts of taxol derivatives improve solubility (>10 mg/mL) while maintaining bioactivity. Reaction monitoring via LC-MS ensures real-time tracking of intermediates and byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。